(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid
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Overview
Description
Dysiherbaine is a marine-derived excitatory amino acid isolated from the marine sponge Dysidea herbacea. It is known for its potent neuropharmacological activities, particularly as an agonist of kainate receptors, a subtype of glutamate receptors. Dysiherbaine has a unique bicyclic pyranofuran core structure, which contributes to its distinct biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of dysiherbaine has been achieved through various methods. One notable approach involves starting from tri-O-acetyl-D-galactal, proceeding through 25 steps to yield dysiherbaine in a completely stereocontrolled manner . Another method involves the use of tri-O-acetyl-D-galactal as a starting material, followed by a series of reactions including protection, oxidation, and cyclization steps .
Industrial Production Methods: Most production methods are confined to laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: Dysiherbaine undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like palladium catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide (OsO4), N-methylmorpholine N-oxide (NMO)
Reducing Agents: Sodium borohydride (NaBH4)
Catalysts: Palladium (Pd) catalysts
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of dysiherbaine, which are often used for further synthetic modifications .
Scientific Research Applications
Dysiherbaine has several scientific research applications, including:
Neuropharmacology: Dysiherbaine is used as a tool to study kainate receptors, which are involved in excitatory neurotransmission in the central nervous system.
Medicinal Chemistry: Its potent agonistic activity on kainate receptors makes it a valuable compound for developing new therapeutic agents targeting neurological disorders.
Marine Natural Products: Dysiherbaine serves as a model compound for studying the biosynthesis and ecological roles of marine-derived excitatory amino acids.
Mechanism of Action
Dysiherbaine exerts its effects by binding to kainate receptors, a subtype of ionotropic glutamate receptors. This binding leads to the activation of these receptors, resulting in excitatory neurotransmission. The unique structure of dysiherbaine allows it to selectively activate certain kainate receptor subtypes, making it a valuable tool for studying the biophysical and physiological functions of these receptors .
Comparison with Similar Compounds
Kainic Acid: Another marine-derived excitatory amino acid that also targets kainate receptors.
Domoic Acid: A potent neurotoxin that acts on kainate receptors and is known for causing amnesic shellfish poisoning.
Neodysiherbaine A: A structural analogue of dysiherbaine with similar neuropharmacological properties.
Uniqueness of Dysiherbaine: Dysiherbaine is unique due to its distinct bicyclic pyranofuran core structure and its high selectivity for certain kainate receptor subtypes. This selectivity allows for more precise studies of kainate receptor functions and potential therapeutic applications .
Properties
Molecular Formula |
C12H20N2O7 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2R,3aR,6S,7R,7aR)-2-[(2S)-2-amino-2-carboxyethyl]-6-hydroxy-7-(methylamino)-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O7/c1-14-8-6(15)4-20-7-3-12(11(18)19,21-9(7)8)2-5(13)10(16)17/h5-9,14-15H,2-4,13H2,1H3,(H,16,17)(H,18,19)/t5-,6+,7+,8+,9-,12+/m0/s1 |
InChI Key |
YUSZFKPLFIQTGF-FDNSHYBFSA-N |
Isomeric SMILES |
CN[C@@H]1[C@@H](CO[C@H]2[C@@H]1O[C@@](C2)(C[C@@H](C(=O)O)N)C(=O)O)O |
Canonical SMILES |
CNC1C(COC2C1OC(C2)(CC(C(=O)O)N)C(=O)O)O |
Synonyms |
dysiherbaine |
Origin of Product |
United States |
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